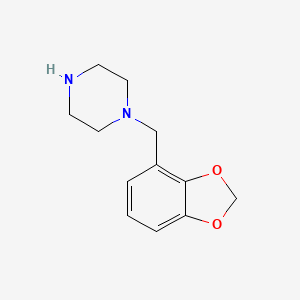
1-(1,3-Benzodioxol-4-ylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzodioxol-4-ylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It features a benzodioxole group attached to a piperazine ring, making it a compound of interest in various fields of scientific research. The structure of this compound includes a 1,3-benzodioxole moiety linked to a piperazine ring via a methylene bridge.
Preparation Methods
The synthesis of 1-(1,3-Benzodioxol-4-ylmethyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 1,3-benzodioxole with piperazine in the presence of a suitable base and solvent. The reaction conditions typically include heating the mixture to a specific temperature to facilitate the formation of the desired product.
Industrial production methods may involve the use of more efficient catalytic processes to increase yield and reduce production costs. These methods often require optimization of reaction parameters such as temperature, pressure, and the use of specific catalysts to achieve the desired product in high purity.
Chemical Reactions Analysis
1-(1,3-Benzodioxol-4-ylmethyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the benzodioxole or piperazine ring are replaced with other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1,3-Benzodioxol-4-ylmethyl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems and its role as a ligand in receptor binding studies.
Medicine: Research has explored its potential therapeutic applications, particularly in the development of drugs for neurological and psychiatric disorders.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-4-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. It is known to influence neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA)ergic system in the brain. The compound may act as a modulator of GABA receptors, leading to its observed anticonvulsant and antidepressant effects .
Comparison with Similar Compounds
1-(1,3-Benzodioxol-4-ylmethyl)piperazine can be compared with other similar compounds, such as:
1-(1,3-Benzodioxol-5-ylmethyl)piperazine: This compound has a similar structure but with a different position of the methylene bridge on the benzodioxole ring. The positional isomerism can lead to differences in chemical reactivity and biological activity.
1-(1,3-Benzodioxol-5-ylmethyl)-4-(halobenzoyl)piperazines: These compounds feature additional halogen substituents on the benzoyl group, which can influence their chemical properties and interactions.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-4-ylmethyl)piperazine |
InChI |
InChI=1S/C12H16N2O2/c1-2-10(8-14-6-4-13-5-7-14)12-11(3-1)15-9-16-12/h1-3,13H,4-9H2 |
InChI Key |
IKXDFXHEUAPILH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C3C(=CC=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


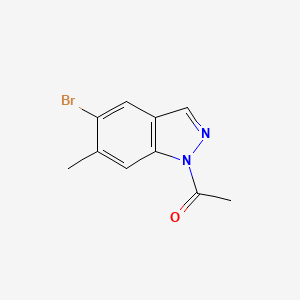
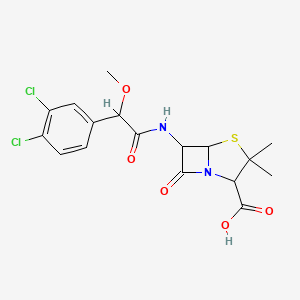
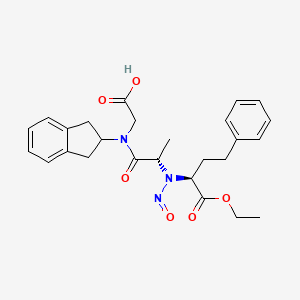
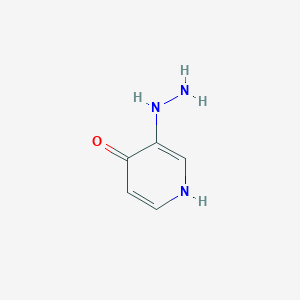
![(2S,3S,4S,5R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13850119.png)
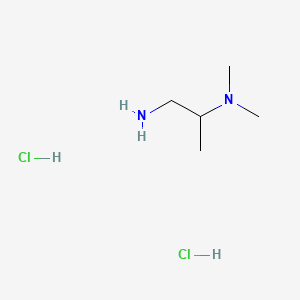
![[(3S,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B13850127.png)
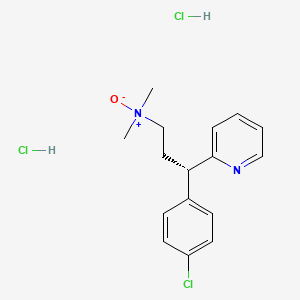
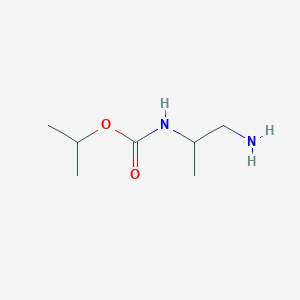
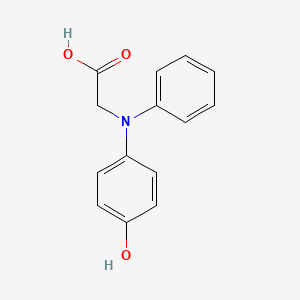
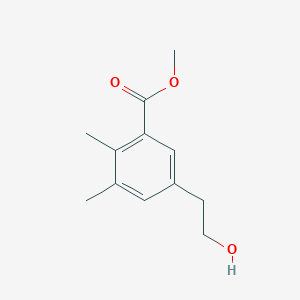


oxolan-2-one](/img/structure/B13850165.png)
